molecular formula C20H17FN2O3S B2375095 3-allyl-2-((2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one CAS No. 325995-69-5

3-allyl-2-((2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one

Cat. No.: B2375095
CAS No.: 325995-69-5
M. Wt: 384.43
InChI Key: PVJBZKBFISMDCY-UHFFFAOYSA-N
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Description

3-allyl-2-((2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H17FN2O3S and its molecular weight is 384.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Analgesic and Anti-Inflammatory Activities : A study by Alagarsamy et al. (2011) explored the synthesis of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and evaluated them for analgesic, anti-inflammatory, and ulcerogenic behavior. A specific compound, AS3, showed significant analgesic activity, and AS2 exhibited potent anti-inflammatory activity (Alagarsamy et al., 2011).

  • Antimicrobial Activities : The research by Alagarsamy et al. (2016) detailed the design and synthesis of 1-(4-oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl)-4-(substituted) thiosemicarbazides. These compounds demonstrated antimicrobial activity against selective gram-positive and gram-negative bacteria, with compounds AR8 and AR9 emerging as the most active (Alagarsamy et al., 2016).

  • Antitumor Activities : Gawad et al. (2010) synthesized new quinazolin-4(3H)-one derivatives and evaluated them as antitumor agents. Compounds 3b and 3d exhibited broad-spectrum antitumor effectiveness against various cell lines (Gawad et al., 2010).

  • Antioxidant Properties : Mravljak et al. (2021) synthesized 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties using various methods. They identified key structure–antioxidant activity relationships for these compounds (Mravljak et al., 2021).

  • Radioiodination and Biodistribution : Al-Salahi et al. (2018) studied the radioiodination and biodistribution of benzoquinazoline derivatives in tumor-bearing mice, revealing insights for developing radiopharmaceuticals targeting tumor cells (Al-Salahi et al., 2018).

Properties

IUPAC Name

2-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-3-10-23-19(25)15-6-4-5-7-17(15)22-20(23)27-12-18(24)14-9-8-13(26-2)11-16(14)21/h3-9,11H,1,10,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJBZKBFISMDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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